molecular formula C19H22O6S2 B14669529 Tert-butyl 3,3-bis(phenylsulfonyl)propanoate CAS No. 39837-29-1

Tert-butyl 3,3-bis(phenylsulfonyl)propanoate

Cat. No.: B14669529
CAS No.: 39837-29-1
M. Wt: 410.5 g/mol
InChI Key: YNHBIXOJTJRVCJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is an organic compound with the molecular formula C17H22O4S2. This compound is characterized by the presence of a tert-butyl group, two phenylsulfonyl groups, and a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(phenylsulfonyl)propanoate typically involves the reaction of tert-butyl acrylate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-bis(phenylsulfonyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

Tert-butyl 3,3-bis(phenylsulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(phenylsulfonyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-bis(phenylsulfonyl)butanoate
  • Tert-butyl 3,3-bis(phenylsulfonyl)pentanoate
  • Tert-butyl 3,3-bis(phenylsulfonyl)hexanoate

Uniqueness

Tert-butyl 3,3-bis(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of two phenylsulfonyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

39837-29-1

Molecular Formula

C19H22O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 3,3-bis(benzenesulfonyl)propanoate

InChI

InChI=1S/C19H22O6S2/c1-19(2,3)25-17(20)14-18(26(21,22)15-10-6-4-7-11-15)27(23,24)16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3

InChI Key

YNHBIXOJTJRVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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